Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
CAS No.: 89921-52-8
Cat. No.: VC17440563
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89921-52-8 |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.15 g/mol |
| IUPAC Name | methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate |
| Standard InChI | InChI=1S/C7H10O3/c1-9-7(8)5-4-2-3-10-6(4)5/h4-6H,2-3H2,1H3 |
| Standard InChI Key | GXZWDGVVQCYWMR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C2C1OCC2 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate belongs to the class of bicyclo[3.1.0]hexane derivatives, characterized by a six-membered ring system fused with a three-membered cyclopropane ring. The oxygen atom in the 2-position introduces torsional strain, while the ester group at the 6-position provides a reactive site for further functionalization. The compound’s IUPAC name, methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate, reflects this arrangement, with the "oxa" prefix denoting the oxygen atom replacing a carbon in the bicyclic framework.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 89921-52-8 |
| Molecular Formula | |
| Molecular Weight | 142.15 g/mol |
| IUPAC Name | Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate |
| SMILES | COC(=O)C1C2C(C1)CO2 |
The strain inherent to the bicyclo[3.1.0] system influences both the compound’s stability and reactivity, as the cyclopropane ring imposes significant angle distortion.
Synthesis Methods and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation strategies, where preorganized precursors undergo ring-closing reactions. A common approach utilizes α-diazoacetates subjected to transition metal catalysis (e.g., ruthenium complexes) to generate the bicyclic core. For example, the reaction of methyl diazoacetate with a suitably functionalized alkene under inert atmospheres at low temperatures (-20°C to 0°C) yields the target compound with moderate to high enantiomeric excess.
Key challenges include minimizing side reactions such as dimerization or over-oxidation. Purification often requires chromatography or recrystallization to isolate the pure bicyclic ester.
Industrial-Scale Manufacturing
Industrial production prioritizes scalability and cost efficiency. Continuous flow synthesis has emerged as a preferred method, enabling precise control over reaction parameters (e.g., temperature, residence time) and reducing waste. In such systems, the diazo compound and catalyst are pumped through a microreactor, where rapid mixing and heat transfer enhance yield. Post-reaction processing may involve distillation to recover solvents and unreacted starting materials, followed by crystallization to isolate the product.
Chemical Reactivity and Functional Transformations
Ester Group Reactivity
The carboxylate moiety at the 6-position undergoes typical ester reactions, including:
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Hydrolysis: Acid- or base-catalyzed hydrolysis yields the corresponding carboxylic acid or carboxylate salt. For instance, treatment with aqueous NaOH produces 2-oxabicyclo[3.1.0]hexane-6-carboxylic acid, a potential intermediate for further derivatization.
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Aminolysis: Reaction with primary or secondary amines generates amides, which are valuable in medicinal chemistry for their bioisosteric properties.
Bicyclic Ring Reactivity
The strained cyclopropane ring participates in ring-opening reactions. For example:
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring, yielding a monocyclic ether derivative.
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Electrophilic Addition: The compound reacts with halogens (e.g., Br₂) to form dihalogenated adducts, though this pathway is less common due to competing ester hydrolysis.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s rigid bicyclic structure makes it a promising scaffold for drug discovery. Its ester group serves as a handle for introducing pharmacophores, while the oxygen atom enhances solubility. Recent studies explore its use in synthesizing protease inhibitors and kinase modulators, though specific biological data remain limited.
Materials Science
In polymer chemistry, methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate acts as a crosslinking agent due to its ability to form covalent networks via ring-opening polymerization. Polymers incorporating this monomer exhibit enhanced thermal stability compared to linear analogs.
Comparative Analysis with Structural Analogues
Methyl 2-Oxobicyclo[3.1.0]hexane-3-carboxylate
This analogue (CAS No. 1784428-94-9) replaces the oxygen atom with a ketone group, altering its electronic properties. The ketone enhances electrophilicity, enabling conjugate additions that are less feasible in the oxabicyclo derivative.
Table 2: Comparison of Bicyclic Esters
| Property | Methyl 2-Oxabicyclo[3.1.0]hexane-6-carboxylate | Methyl 2-Oxobicyclo[3.1.0]hexane-3-carboxylate |
|---|---|---|
| Molecular Formula | ||
| Functional Group | Ester, Ether | Ester, Ketone |
| Key Reactivity | Ester hydrolysis, Ring-opening | Ketone reduction, Michael addition |
Future Research Directions
Biological Activity Profiling
Despite its synthetic utility, the compound’s pharmacological potential remains underexplored. Priority areas include:
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Antimicrobial Screening: Testing against Gram-positive and Gram-negative bacteria.
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Enzyme Inhibition Assays: Targeting proteases and phosphatases implicated in cancer.
Process Optimization
Advancing continuous flow methodologies could reduce production costs by 30–40%, making the compound more accessible for industrial applications.
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